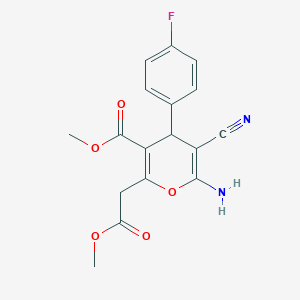
methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C17H15FN2O5 and its molecular weight is 346.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate (CAS Number: 371956-08-0) is a compound belonging to the 4H-pyran class, which has garnered attention for its diverse biological activities, including antitumor, antibacterial, and antioxidant properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Molecular Formula: C17H15FN2O5
Molecular Weight: 346.31 g/mol
CAS Number: 371956-08-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Studies have shown that derivatives of the pyran scaffold can inhibit cell proliferation in cancer cell lines such as HCT-116. The compound has been linked to the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. This inhibition leads to reduced expression levels of CDK2 protein and gene, ultimately inducing apoptosis in cancer cells through caspase activation .
- Antibacterial Effects : The compound exhibits significant antibacterial activity against various Gram-positive bacteria. In vitro tests indicated that certain derivatives demonstrated lower IC50 values than conventional antibiotics like ampicillin, suggesting a potent antibacterial profile .
- Antioxidant Properties : The ability of the compound to scavenge free radicals has been assessed using DPPH assays, where it showed comparable efficacy to known antioxidants. This property is crucial for mitigating oxidative stress-related diseases .
Table 1: Biological Activities of this compound
Case Studies
- Antitumor Activity in HCT-116 Cells : In a controlled study, methyl 6-amino-5-cyano derivatives were tested against HCT-116 colorectal cancer cells. Results indicated that compounds with similar structures inhibited cell proliferation significantly more than controls, with some derivatives showing IC50 values below 100 µM, indicating strong potential for further development as anticancer agents .
- Antibacterial Efficacy : A series of derivatives were evaluated for their antibacterial properties against standard bacterial strains. The findings demonstrated that several compounds exhibited stronger antibacterial effects compared to ampicillin, particularly against Staphylococcus aureus and Enterococcus faecalis, highlighting their potential as novel antibacterial agents .
Properties
IUPAC Name |
methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5/c1-23-13(21)7-12-15(17(22)24-2)14(11(8-19)16(20)25-12)9-3-5-10(18)6-4-9/h3-6,14H,7,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUMIZSTRSSNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














